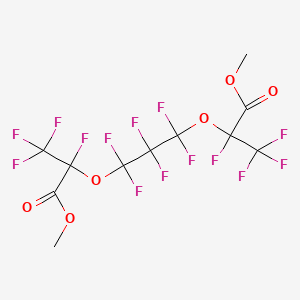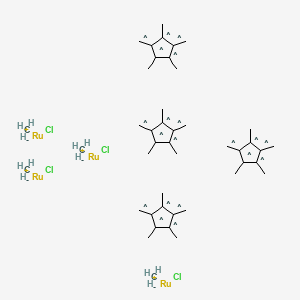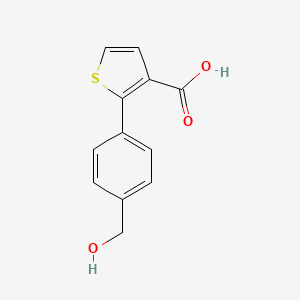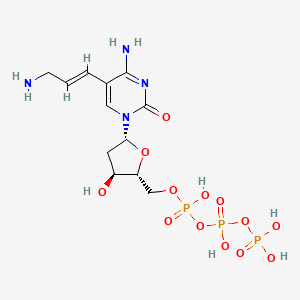
16 alpha,17 alpha-Epoxypregnenolone acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16 alpha,17 alpha-Epoxypregnenolone acetate typically involves the epoxidation of pregnenolone derivatives. The reaction conditions often include the use of peracids or other oxidizing agents to introduce the epoxide group at the 16,17 positions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions: 16 alpha,17 alpha-Epoxypregnenolone acetate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxidized derivatives.
Reduction: The compound can be reduced to open the epoxide ring, forming different hydroxylated products.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Peracids, such as m-chloroperbenzoic acid (m-CPBA), are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acidic or basic catalysts can facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound .
Scientific Research Applications
16 alpha,17 alpha-Epoxypregnenolone acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroid derivatives.
Biology: The compound is studied for its potential biological activities, including anti-oxidative and anti-dyslipidemic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 16 alpha,17 alpha-Epoxypregnenolone acetate involves its interaction with various molecular targets and pathways. The epoxide group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This reactivity underlies its potential biological activities, including modulation of oxidative stress and lipid metabolism .
Comparison with Similar Compounds
Pregnenolone acetate: Another steroid ester with similar structural features but lacking the epoxide group.
Medroxyprogesterone acetate: A synthetic derivative of progesterone with different functional groups and biological activities.
16 alpha,17 alpha-Epoxypregnenolone: The non-acetylated form of the compound, which may have different reactivity and applications.
Uniqueness: 16 alpha,17 alpha-Epoxypregnenolone acetate is unique due to the presence of both the epoxide and acetate groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C23H32O4 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[(4R,6S)-6-acetyl-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate |
InChI |
InChI=1S/C23H32O4/c1-13(24)23-20(27-23)12-19-17-6-5-15-11-16(26-14(2)25)7-9-21(15,3)18(17)8-10-22(19,23)4/h5,16-20H,6-12H2,1-4H3/t16?,17?,18?,19?,20-,21?,22?,23-/m1/s1 |
InChI Key |
YRLVTBXOGJMZNC-GJCICFDPSA-N |
Isomeric SMILES |
CC(=O)[C@]12[C@H](O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C |
Canonical SMILES |
CC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


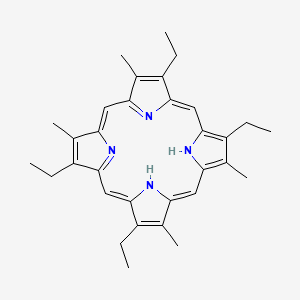



![(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate](/img/structure/B12063414.png)

![Methylidyne-[(4-methylphenyl)sulfonylmethyl]azanium](/img/structure/B12063431.png)
